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Compound of Interest

Compound Name: MBO076

Cat. No.: B12384461

For Immediate Release

This technical guide provides an in-depth overview of the initial pharmacological
characterization of MB076, a novel heterocyclic triazole and a potent boronic acid transition
state inhibitor. Developed to counteract antibiotic resistance in critical pathogens, MB076 has
demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases
(ADCs). This document is intended for researchers, scientists, and drug development
professionals interested in the preclinical assessment of new antimicrobial agents.

Executive Summary

MBO076 is a promising B-lactamase inhibitor designed to be effective against a range of
cephalosporinases and carbapenemases.[1][2] It functions by forming a reversible covalent
bond with the catalytic serine residue in the active site of serine (3-lactamases, mimicking the
tetrahedral transition state of B-lactam hydrolysis and thereby preventing the inactivation of (3-
lactam antibiotics.[3] Preclinical investigations have revealed that MB076 effectively inhibits
multiple variants of ADC [-lactamases and acts synergistically with several cephalosporins to
restore their antibacterial activity against resistant strains of Acinetobacter baumannii.[4][5][6]
Furthermore, MB076 exhibits improved plasma stability compared to earlier generation
inhibitors, suggesting the potential for favorable dosing regimens in clinical settings.[4][5]

Mechanism of Action
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MBO076 acts as a transition-state analog inhibitor of serine [3-lactamases. The boron atom in
MBO076 is key to its inhibitory activity. It forms a dative covalent bond with the hydroxyl group of
the catalytic serine residue (Ser64) within the enzyme's active site.[3][4] This interaction mimics
the high-energy tetrahedral intermediate formed during the hydrolysis of the (-lactam ring of an
antibiotic. By stabilizing this transition state, MB076 effectively blocks the enzyme's catalytic
activity and prevents the degradation of B-lactam antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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